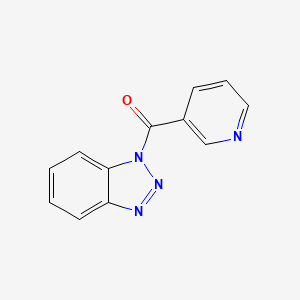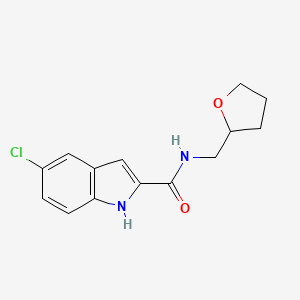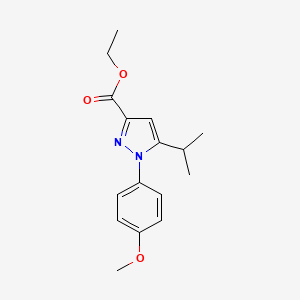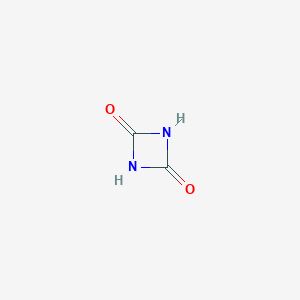
Azukisaponin VI
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azukisaponin VI is a triterpene saponin compound found in adzuki beans (Vigna angularis). Saponins are glycosylated derivatives of triterpene sapogenins, and they are known for their diverse biological activities. This compound is one of the six saponins identified in adzuki beans, which have been traditionally used in East Asian countries for their medicinal properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of azukisaponin VI involves the extraction and purification from adzuki beans. High-performance liquid chromatography (HPLC) with diode array detection and electro spray ionization-tandem multi-stage mass spectrometry (HPLC–DAD–ESI–MSn) is commonly used for the qualitative and quantitative analysis of saponins in adzuki beans . The extraction process typically involves the use of solvents such as methanol or ethanol, followed by purification steps to isolate the specific saponin compounds.
Industrial Production Methods
Industrial production of this compound is not well-documented, but it likely follows similar extraction and purification techniques used in laboratory settings. The scalability of these methods would depend on optimizing the extraction efficiency and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Azukisaponin VI, like other saponins, can undergo various chemical reactions, including hydrolysis, oxidation, and reduction. These reactions can modify the glycoside moiety or the aglycone part of the molecule.
Common Reagents and Conditions
Hydrolysis: Acidic or enzymatic hydrolysis can cleave the glycosidic bonds in this compound, resulting in the formation of sapogenins and sugar moieties.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can oxidize the triterpene backbone.
Reduction: Reducing agents like sodium borohydride can reduce specific functional groups within the molecule.
Major Products Formed
The major products formed from these reactions include sapogenins, various sugar derivatives, and modified saponins with altered biological activities.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reference compound for the analysis and characterization of saponins in plant extracts.
Biology: Investigated for its role in plant defense mechanisms and its effects on microbial growth.
Medicine: Studied for its anti-inflammatory, anti-tumor, and hepatoprotective effects.
Wirkmechanismus
The mechanism of action of azukisaponin VI involves its interaction with cellular membranes and proteins. Saponins are known to form complexes with cholesterol in cell membranes, leading to increased membrane permeability and potential cell lysis . This interaction can disrupt microbial cell membranes, contributing to their antibacterial and antifungal activities. Additionally, this compound may modulate signaling pathways involved in inflammation and metabolism, contributing to its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Azukisaponin VI is one of several saponins found in adzuki beans, including azukisaponin I, II, III, IV, and V . Compared to these similar compounds, this compound has unique structural features and biological activities. For example, azukisaponin V has been identified as an oleanene-type triterpene saponin with distinct anti-inflammatory properties . The differences in the glycoside moieties and aglycone structures among these saponins contribute to their varied biological effects.
Conclusion
This compound is a bioactive saponin compound with diverse applications in scientific research and potential therapeutic uses. Its unique chemical structure and biological activities make it a valuable compound for further study and development in various fields.
Eigenschaften
CAS-Nummer |
82801-39-6 |
|---|---|
Molekularformel |
C54H86O25 |
Molekulargewicht |
1135.2 g/mol |
IUPAC-Name |
3,4-dihydroxy-6-[[4-(hydroxymethyl)-4,6a,6b,8a,11,14b-hexamethyl-11-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C54H86O25/c1-49-13-14-50(2,48(71)79-46-40(68)35(63)32(60)26(75-46)20-72-44-38(66)33(61)30(58)24(18-55)73-44)17-23(49)22-7-8-28-51(3)11-10-29(52(4,21-57)27(51)9-12-54(28,6)53(22,5)16-15-49)76-47-42(37(65)36(64)41(77-47)43(69)70)78-45-39(67)34(62)31(59)25(19-56)74-45/h7,23-42,44-47,55-68H,8-21H2,1-6H3,(H,69,70) |
InChI-Schlüssel |
YRJVEPWBEBAMTP-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CCC(CC1C3=CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)(C)C(=O)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O |
melting_point |
223 - 225 °C |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Nitro-3-[(Z)-phenyl-ONN-azoxy]benzene](/img/structure/B14145262.png)
methanone](/img/structure/B14145264.png)


![(4E)-4-{3-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B14145284.png)


![2-[(3,5-dihydroxy-1,2,4-triazin-6-yl)amino]-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide (non-preferred name)](/img/structure/B14145297.png)



![Butyl 4-{[{[2-(dimethylamino)ethyl]amino}(oxo)acetyl]amino}benzoate](/img/structure/B14145319.png)
